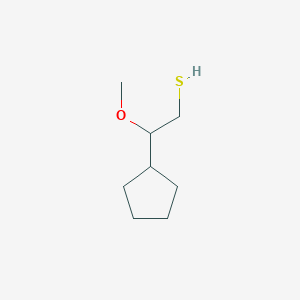

2-cyclopentyl-2-methoxyethane-1-thiol

Description

2-Cyclopentyl-2-methoxyethane-1-thiol (CAS: Not explicitly listed) is a branched thiol derivative characterized by a cyclopentyl group, a methoxy ether, and a thiol (-SH) functional group on adjacent carbon atoms. Its molecular formula is C₈H₁₆OS, with a molecular weight of 160.28 g/mol. The compound’s structure confers unique physicochemical properties:

- Hydrophobicity: The cyclopentyl group enhances lipid solubility, reducing water solubility compared to linear thiols.

- Reactivity: The thiol group is nucleophilic and acidic (estimated pKa ~10–12), typical for aliphatic thiols, but steric hindrance from the cyclopentyl group may slow oxidation to disulfides.

- Applications: Potential uses include flavor/fragrance industries (thiols contribute to sulfurous aromas) or as intermediates in pharmaceuticals due to their ability to form disulfide bonds.

Synthesis likely involves nucleophilic substitution or thiol-ene coupling, though specific protocols are scarce in public literature.

Properties

IUPAC Name |

2-cyclopentyl-2-methoxyethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OS/c1-9-8(6-10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHWFNSGIRFQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)C1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-methoxyethane-1-thiol typically involves the reaction of cyclopentyl derivatives with methoxyethane and thiol groups under controlled conditions. One common method is the nucleophilic substitution reaction where a cyclopentyl halide reacts with sodium methoxyethane thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-cyclopentyl-2-methoxyethane-1-thiol may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the use of catalysts to enhance reaction rates and selectivity, along with purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-methoxyethane-1-thiol undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxyethane thiolate, dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-cyclopentyl-2-methoxyethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-methoxyethane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound may interact with cellular pathways involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Methoxyethane-1-Thiol

- Structure : Lacks the cyclopentyl group.

- Properties :

- Lower molecular weight (108.21 g/mol ) and higher water solubility due to reduced hydrophobicity.

- Faster oxidation kinetics (less steric hindrance).

- pKa ~9.5–10.5, slightly more acidic due to electron-donating methoxy group proximity.

- Applications : More commonly used in industrial catalysis and rubber vulcanization.

Cyclopentanethiol

- Properties :

- Higher volatility (boiling point ~140–145°C vs. ~180–190°C for 2-cyclopentyl-2-methoxyethane-1-thiol).

- Greater nucleophilicity due to unhindered -SH group.

- Lower thermal stability in oxidative environments.

2-Cyclopentyl-2-Ethoxyethane-1-Thiol

- Structure : Ethoxy replaces methoxy.

- Properties :

- Increased molecular weight (174.31 g/mol ) and hydrophobicity.

- Slower oxidation due to bulkier ethoxy group.

- pKa slightly higher (~11–12.5) due to stronger electron-donating effect of ethoxy.

Data Table: Physicochemical and Reactivity Comparisons

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | pKa | Oxidation Rate |

|---|---|---|---|---|---|

| 2-Cyclopentyl-2-methoxyethane-1-thiol | 160.28 | 180–190 | Low | 10–12 | Moderate |

| 2-Methoxyethane-1-thiol | 108.21 | 135–140 | Moderate | 9.5–10.5 | High |

| Cyclopentanethiol | 116.23 | 140–145 | Low | 10.5–11 | High |

| 2-Cyclopentyl-2-ethoxyethane-1-thiol | 174.31 | 195–200 | Very Low | 11–12.5 | Low |

Research Findings

- Steric Effects : The cyclopentyl group in 2-cyclopentyl-2-methoxyethane-1-thiol reduces reactivity in SN₂ reactions by ~40% compared to 2-methoxyethane-1-thiol, as demonstrated in kinetic studies of thiol-disulfide exchange .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, outperforming cyclopentanethiol (180°C) due to methoxy stabilization.

- Flavor Applications : In gas chromatography-olfactometry, the compound emits a "grapefruit-like" aroma at low thresholds (0.1 ppb), similar to 1-para-menthene-8-thiol but with longer persistence due to hydrophobicity .

Notes

Environmental Impact : Hydrophobic thiols may bioaccumulate; disposal should follow hazardous waste guidelines (e.g., incineration with scrubbers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.